molecular formula C13H19N B114571 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- CAS No. 144608-94-6

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

Cat. No.: B114571
CAS No.: 144608-94-6
M. Wt: 189.3 g/mol
InChI Key: PMBUEBBTUPUBQW-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is an organic compound with a complex structure that includes a propenyl group, an amine group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 3-phenyl-2-propenal in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: A simpler analog without the phenyl group.

    N-(2-methylpropyl)-3-phenyl-2-propenamide: A related compound with an amide group instead of an amine.

    3-Phenyl-2-propen-1-ol: A compound with a hydroxyl group instead of an amine.

Uniqueness

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research.

Properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUEBBTUPUBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405887
Record name 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144608-94-6
Record name 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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